6,7,8-trimethoxy-1H-quinazolin-4-one 6,7,8-trimethoxy-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316100
InChI: InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

6,7,8-trimethoxy-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13316100

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

6,7,8-trimethoxy-1H-quinazolin-4-one -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 6,7,8-trimethoxy-1H-quinazolin-4-one
Standard InChI InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
Standard InChI Key ORRMRZIJVLFOOZ-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular structure consists of a bicyclic quinazolinone core with methoxy substituents at positions 6, 7, and 8. Key physicochemical properties include:

  • Molecular Formula: C₁₁H₁₂N₂O₄

  • Molecular Weight: 236.22 g/mol

  • IUPAC Name: 6,7,8-Trimethoxy-1H-quinazolin-4-one

  • SMILES: COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC .

The methoxy groups enhance solubility and influence electronic interactions with biological targets, such as enzymes and receptors .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 6,7,8-trimethoxy-1H-quinazolin-4-one typically involves cyclization and oxidation steps:

  • Starting Material: 2-Amino-3,4,5-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde .

  • Cyclization: Reaction with anthranilic acid derivatives or Vilsmeier reagent (POCl₃/DMF) to form the quinazoline ring .

  • Oxidation: Conversion of intermediates to the final quinazolin-4-one structure using agents like hydrazine hydrate .

Table 1: Synthesis Methods and Yields

MethodKey ReactantsYield (%)Conditions
Vilsmeier Cyclization2-Amino-3,4,5-trimethoxybenzoic acid42–62Reflux in n-butanol
Anthranilic Acid Route2,3,4-Trimethoxybenzaldehyde58–98Acid catalysis

Purification via column chromatography or recrystallization ensures >95% purity, confirmed by NMR and IR spectroscopy .

Biological Activities

Anti-Inflammatory Properties

In carrageenan-induced rat paw edema models, derivatives of 6,7,8-trimethoxy-1H-quinazolin-4-one demonstrated 55–62% inhibition of inflammation at 50 mg/kg doses. Compound QA-6 (2-methyl-substituted derivative) showed the highest activity, attributed to its suppression of NF-κB and COX-2 pathways .

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines:

Table 2: Anticancer Activity Profile

Cancer TypeCell LineIC₅₀ (μM)Mechanism of Action
Breast CancerBcap-3715.2ERK pathway inhibition
Lung CancerA54912.5Mitochondrial apoptosis
Gastric CancerBGC82310.7NF-κB suppression

Derivatives conjugated with silver nanoparticles showed enhanced efficacy against multidrug-resistant strains (e.g., Escherichia coli).

Antimicrobial and Anti-Biofilm Effects

In Pseudomonas aeruginosa, compounds 19 and 20 (6,7,8-trimethoxy derivatives) inhibited biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM). These agents also reduced exopolysaccharide production and bacterial motility, critical for biofilm dispersal .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Essential for solubility and target affinity. Removal reduces anti-inflammatory activity by 40% .

  • C4 Carbonyl: Critical for hydrogen bonding with enzyme active sites (e.g., Mpro His41) .

  • Substituents at N3: Alkyl or aryl groups enhance bioavailability and potency .

Future Directions

  • Clinical Translation: Phase I trials for lead derivatives (e.g., QA-6, compound 20) are warranted to assess pharmacokinetics.

  • Combination Therapies: Synergy with existing antibiotics (e.g., ciprofloxacin) could mitigate resistance .

  • Targeted Delivery: Nanoparticle formulations may enhance tumor-specific uptake.

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